Potassium silver cyanide

C2AgKN2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2AgKN2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Application: Potassium silver cyanide is used in gold mining .

- Results: The gold is then recovered from this solution by precipitation with zinc dust or by adsorption onto activated carbon .

- Application: Potassium silver cyanide is used in electroplating .

- Results: The object is coated with a thin layer of metal .

- Application: Potassium silver cyanide is used in jewelry for chemical gilding and buffing .

- Results: The object is coated with a thin layer of gold .

- Application: Plated silver is increasingly being used on semiconductor lead-frames .

- Results: The silver-plated lead frames are used in the manufacture of integrated circuits .

- Application: Potassium silver cyanide can be used in the manufacture of antiseptics .

- Results: Antiseptics containing silver can be used to prevent or treat infections .

Gold Mining

Electroplating

Jewelry Gilding and Buffing

Semiconductor Manufacturing

Antiseptic Manufacturing

Bearing Surface

- Application: Potassium silver cyanide is used in organic synthesis .

- Results: The outcome of these reactions depends on the specific conditions and reactants used .

- Application: Potassium silver cyanide is used in cyanation reactions .

- Results: The cyanation reaction results in the formation of new compounds with a cyanide group .

- Application: Potassium silver cyanide can be used in the manufacture of bactericides .

- Results: Bactericides containing silver can be used to prevent or treat bacterial infections .

- Application: Potassium silver cyanide forms a variety of coordination polymers .

- Results: Coordination polymers have a wide range of potential applications, including gas storage, catalysis, and drug delivery .

- Application: Potassium silver cyanide can be used in fire extinguishing .

- Results: The fire-extinguishing substances can be used to put out fires, improving safety .

Organic Synthesis

Cyanation Reaction

Bactericide Manufacturing

Coordination Polymers

Fire Extinguishing

Silicon Chip Bonding

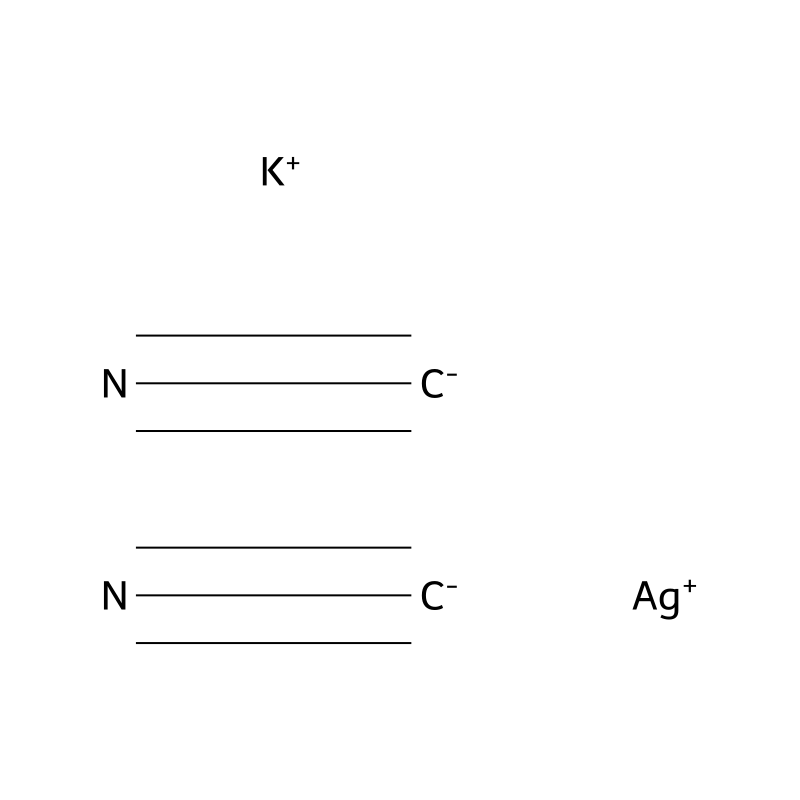

Potassium silver cyanide is an inorganic compound with the formula K[Ag(CN)₂]. It appears as a colorless or white crystalline solid and is highly soluble in water and ethyl alcohol. This compound is notable for its toxicity and light sensitivity, requiring careful handling to prevent exposure to its hazardous effects. Potassium silver cyanide is primarily used in electroplating processes, particularly for silver plating due to its ability to form stable complexes with silver ions .

Potassium silver cyanide is a highly toxic compound. It is fatal if swallowed, inhaled, or absorbed through the skin []. Exposure can cause rapid breathing, convulsions, coma, and death. The following safety precautions are crucial when handling potassium silver cyanide:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirator.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling the compound.

- Dispose of waste according to proper hazardous waste disposal regulations [].

Data:

In aqueous solutions, potassium silver cyanide can dissociate into its constituent ions. When exposed to acids, it precipitates silver cyanide:

This reaction highlights the compound's reactivity with acids, which can release toxic hydrogen cyanide gas .

Potassium silver cyanide is highly toxic and poses significant health risks upon exposure. Symptoms of acute toxicity include hypertension, tachycardia, respiratory distress, and neurological effects such as dizziness and convulsions. The compound can irritate the skin and mucous membranes, leading to severe health complications if ingested or absorbed through the skin . Chronic exposure may result in more severe systemic effects, including potential organ damage.

There are several methods for synthesizing potassium silver cyanide:

- Direct Precipitation Method: This method involves neutralizing a solution of silver nitrate with potassium cyanide. The reaction produces potassium silver cyanide directly by combining equimolar amounts of both reagents under controlled conditions .

- Intermediate Method: In this approach, silver nitrate is first prepared from metallic silver by dissolving it in nitric acid. The resulting solution is then treated with potassium cyanide to precipitate potassium silver cyanide .

- Air Blast Cyanidation: This method utilizes air blast techniques to enhance the reaction efficiency between silver nitrate and potassium cyanide, optimizing yield and production time .

These synthesis methods vary in complexity and efficiency, influencing the economic viability of producing potassium silver cyanide.

Potassium silver cyanide has several applications:

- Electroplating: It is widely used in the electroplating industry for depositing a thin layer of silver onto various substrates, enhancing their aesthetic appeal and corrosion resistance.

- Photography: Historically, it was utilized in photographic processes due to its ability to form stable images.

- Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in the preparation of certain organic compounds involving silver complexes .

Research on the interactions of potassium silver cyanide focuses on its reactivity with various chemical agents and biological systems. The compound has been studied for its potential interactions with other metal ions and ligands, revealing that it can form complexes that exhibit unique properties compared to other cyanides. Additionally, investigations into its biological interactions highlight its toxicological profile and mechanisms of action within biological systems .

Potassium silver cyanide shares similarities with several other compounds that contain metal-cyanide complexes. Here are some notable comparisons:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Silver Cyanide | AgCN | Precipitate formed from reactions involving silver ions; used in recovery processes. |

| Potassium Cyanide | KCN | A strong poison that acts rapidly; used in various chemical syntheses but lacks the complexation properties of potassium silver cyanide. |

| Sodium Silver Cyanide | Na[Ag(CN)₂] | Similar applications in plating but different solubility characteristics compared to potassium salts. |

| Gold Potassium Cyanide | K[Au(CN)₂] | Used for gold plating; possesses different metal properties influencing its reactivity and applications. |

Potassium silver cyanide stands out due to its unique combination of properties that make it particularly effective for specific applications in electroplating while also posing significant health risks due to its toxicity .

Historical Development of Production Methods

The industrial production of potassium silver cyanide traces its origins to the mid-19th century, coinciding with advancements in electroplating. In 1840, British surgeon John Wright discovered that solutions containing silver cyanide and potassium cyanide could facilitate electroplating, leading to a patent acquired by George Richards Elkington. Early methods relied on direct reactions between silver nitrate (AgNO₃) and potassium cyanide (KCN):

$$

\text{AgNO}3 + 2\text{KCN} \rightarrow \text{K[Ag(CN)₂]} + \text{KNO}3

$$

This process, while effective, faced challenges such as competing side reactions and impurities from nitrate byproducts. By the late 19th century, refinements emerged, including the use of silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) intermediates to mitigate nitrate contamination.

Contemporary Industrial Synthesis Techniques

Modern industrial methods prioritize efficiency, yield, and environmental compliance. The most widespread approach involves neutralizing silver nitrate with potassium cyanide under controlled conditions:

Neutralization Reaction:

$$

\text{AgNO}3 + 2\text{KCN} \rightarrow \text{K[Ag(CN)₂]} + \text{KNO}3

$$

This reaction is conducted in aqueous solutions at 60–90°C, with excess KCN to ensure complete complexation.Precursor-Based Synthesis:

Silver hydroxide (AgOH) or silver carbonate reacts with KCN to bypass nitrate byproducts:

$$

\text{Ag}2\text{CO}3 + 4\text{KCN} \rightarrow 2\text{K[Ag(CN)₂]} + \text{K}2\text{CO}3

$$

This method, detailed in a 2004 study, achieves higher purity by avoiding nitrate interference.Vacuum Crystallization:

Post-reaction solutions are evaporated under reduced pressure to precipitate K[Ag(CN)₂] crystals, which are then washed with ethanol and dried.

Table 1: Comparison of Contemporary Synthesis Methods

| Method | Reactants | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Neutralization | AgNO₃, KCN | 60–90 | 85–90 | 95–98 |

| Silver Carbonate Route | Ag₂CO₃, KCN | 70–85 | 92–95 | 98–99.5 |

| Silver Hydroxide Route | AgOH, KCN | 50–70 | 88–93 | 97–99 |

Alternative Preparation Routes Using Silver Hydroxide or Carbonate Precursors

Alternative methods leverage silver hydroxide or carbonate to enhance purity and reduce waste. For example, Zhou et al. (2004) demonstrated a high-purity synthesis using silver oxide (Ag₂O) derived from crude silver:

Silver Oxide Intermediate:

$$

4\text{Ag} + \text{O}2 \rightarrow 2\text{Ag}2\text{O}

$$

The oxide is then reacted with KCN:

$$

\text{Ag}2\text{O} + 4\text{KCN} + \text{H}2\text{O} \rightarrow 2\text{K[Ag(CN)₂]} + 2\text{KOH}

$$Carbonate Precursor Route:

A 2021 Chinese patent (CN113247919A) describes reacting silver nitrate with sodium carbonate to form Ag₂CO₃, which is then treated with KCN. This method minimizes nitrate residues and improves crystallinity.

Optimization of Reaction Conditions for Yield and Purity

Optimization focuses on reaction parameters, stoichiometry, and post-processing:

- Temperature Control: Maintaining 60–90°C during neutralization prevents decomposition of cyanide complexes.

- pH Management: A slightly alkaline pH (8–10) stabilizes the [Ag(CN)₂]⁻ complex and prevents HCN volatilization.

- Stoichiometric Ratios: A 1:2 molar ratio of Ag⁺:CN⁻ ensures complete complexation, with excess KCN (5–10%) to account for losses.

- Crystallization Techniques: Slow cooling (0.5–1°C/min) and vacuum drying yield uniform crystals with ≤0.5% moisture content.

Table 2: Impact of Reaction Conditions on Product Quality

| Parameter | Optimal Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Temperature | 60–90°C | Maximizes | Reduces impurities |

| pH | 8–10 | Stabilizes CN⁻ | Prevents HCN loss |

| Ag⁺:CN⁻ Ratio | 1:2.1–1:2.2 | Completes reaction | Minimizes free Ag⁺ |

| Cooling Rate | 0.5–1°C/min | Enhances crystal size | Reduces occlusions |

Crystallographic Structure and Lattice Parameters

Potassium silver cyanide crystallizes in a hexagonal crystal system with the trigonal space group P-31c (number 163) [3] [31]. The compound exhibits a three-dimensional structure where the silver atoms are bonded in a linear geometry to two equivalent carbon atoms [31]. The crystallographic investigation conducted by Hoard in 1933 established the fundamental lattice parameters for this compound [3].

The unit cell dimensions are characterized by lattice parameters a = b = 7.384 ± 0.01 Å and c = 17.55 ± 0.02 Å [3]. The angular parameters are α = β = 90° and γ = 120°, consistent with the hexagonal crystal system [3]. The unit cell volume is calculated to be 828.7 ų [3]. Within the crystal structure, there are two inequivalent potassium sites where potassium ions are bonded to six equivalent nitrogen atoms, forming edge-sharing potassium-nitrogen octahedra [31].

The silver-carbon bond lengths are both 2.05 Å, while the carbon-nitrogen bond length is 1.17 Å [31]. The potassium-nitrogen bond lengths vary within the structure, with some sites showing three shorter bonds at 2.86 Å and three longer bonds at 2.98 Å, while other sites exhibit uniform bond lengths of 2.92 Å [31]. The nitrogen atoms adopt a four-coordinate geometry, bonding to three potassium atoms and one carbon atom [31].

| Property | Value | Reference |

|---|---|---|

| Crystal System | Hexagonal/Trigonal | [3] [31] |

| Space Group | P-31c (No. 163) | [3] [31] |

| Lattice Parameter a (Å) | 7.384 ± 0.01 | [3] |

| Lattice Parameter c (Å) | 17.55 ± 0.02 | [3] |

| Unit Cell Volume (ų) | 828.7 | [3] |

| Silver-Carbon Bond Length (Å) | 2.05 | [31] |

| Carbon-Nitrogen Bond Length (Å) | 1.17 | [31] |

Solubility and Stability in Aqueous/Ethanol Solutions

Potassium silver cyanide demonstrates high solubility in both water and ethanol [5] [7]. The compound exhibits a solubility of 25 grams per 100 grams of water at 20°C [5]. In ethanol, the compound is described as highly soluble [5] [7]. The aqueous solutions of potassium silver cyanide are characterized by their alkaline nature [5] [14].

The stability of potassium silver cyanide in solution is influenced by several factors. The compound is notably insoluble in acids [7] [11]. When acids precipitate silver cyanide from aqueous solutions of potassium silver cyanide, this reaction represents a fundamental aspect of the compound's chemical behavior [11] [15]. The compound exhibits light sensitivity, which affects its stability when exposed to ultraviolet or visible light [7] [11] [15].

Multicomponent solubility studies have revealed complex equilibria in aqueous systems containing potassium cyanide and silver cyanide [8]. At 25°C, various phases can separate depending on the concentration ratios, including potassium dicyanoargentate phases at specific composition ranges [8]. The formation of potassium dicyanoargentate occurs when the water content is approximately 75.33% with 8.56% potassium cyanide and 16.11% silver cyanide [8].

| Solvent | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | 25 g/100g | 20°C | [5] |

| Ethanol | Highly soluble | Room temperature | [5] [7] |

| Acids | Insoluble | Room temperature | [7] [11] |

Thermal Decomposition and Reactivity with Acids/Oxidizing Agents

The thermal behavior of potassium silver cyanide is characterized by decomposition rather than conventional melting [14] [38]. The compound does not exhibit a distinct melting point but undergoes decomposition at elevated temperatures [38] [39]. During thermal decomposition, the compound emits highly toxic fumes containing cyanide ions and nitrogen oxides [11] [14] [16].

The reactivity of potassium silver cyanide with acids is particularly pronounced [14] [15]. Contact with high concentrations of acids results in the production of highly toxic and flammable hydrogen cyanide gas [14]. This reaction involves the precipitation of silver cyanide from aqueous solutions when acids are introduced [11] [15]. The fundamental reaction mechanism involves the disruption of the dicyanoargentate complex structure.

Oxidizing agents present significant reactivity hazards with potassium silver cyanide [15] [16] [19]. Strong oxidizing agents can cause violent reactions [15] [16]. Specifically, fusion with metal chlorates, perchlorates, nitrates, or nitrites can result in violent explosions [15]. The compound is incompatible with peroxides, permanganates, chlorine, and bromine [19]. These reactions are attributed to the oxidation of the cyanide groups and the subsequent release of energy.

The photochemical decomposition of potassium silver cyanide occurs upon exposure to light [11] [23]. This photodecomposition reduces the concentration of metal cyanide complexes and affects the stability of solutions [23]. The light sensitivity requires protective measures during storage and handling to maintain compound integrity [7] [14].

| Reaction Type | Products/Effects | Conditions | Reference |

|---|---|---|---|

| Acid Contact | Silver cyanide precipitation + Hydrogen cyanide gas | High acid concentrations | [14] [15] |

| Oxidizing Agents | Violent reactions | Contact with strong oxidizers | [15] [16] |

| Metal Chlorates/Perchlorates | Violent explosions | Fusion conditions | [15] |

| Light Exposure | Photodecomposition | Ultraviolet/visible light | [11] [23] |

| Thermal Decomposition | Toxic fumes (cyanide, nitrogen oxides) | Elevated temperatures | [11] [14] |

Optical and Spectroscopic Characteristics

The optical properties of potassium silver cyanide include a refractive index ranging from 1.625 to 1.63 [7] [26]. The compound appears as colorless to white crystals or powder [5] [6] [39]. The density of potassium silver cyanide is established at 2.36 grams per cubic centimeter [6] [7] [39].

Infrared spectroscopic analysis of potassium silver cyanide reveals characteristic vibrational frequencies associated with the dicyanoargentate ion [42]. The seven fundamental vibrations of the linear, symmetrical dicyanoargentate ion have been assigned at specific wavenumbers [42]. The carbon-nitrogen stretching frequencies appear at 2146 and 2140 reciprocal centimeters [42]. Additional vibrational modes are observed at 360, 390, 250, 310, and 107 reciprocal centimeters [42].

Isotopic substitution studies using carbon-13 and nitrogen-15 labeled compounds have provided detailed insights into the vibrational spectrum [42]. These investigations confirm that the cyanide groups are bound to silver through the carbon atoms rather than through nitrogen atoms [42]. The force constant calculations support the nitrogen-carbon-silver-carbon-nitrogen structural arrangement [42].

The spectroscopic behavior of the cyanide groups in potassium silver cyanide differs from that of simple alkali cyanides [40] [41]. In dimethylformamide solutions, cyanide ions exhibit absorption maxima at different wavenumbers depending on their association state [41]. Free cyanide ions absorb at 2054 reciprocal centimeters, while ion-paired species show absorption at 2062 reciprocal centimeters [41]. Water-solvated cyanide species demonstrate absorption at 2079 reciprocal centimeters [41].

Raman spectroscopic studies have been conducted on related cyanide systems under various pressure conditions [43]. These investigations reveal the pressure dependence of vibrational frequencies and provide insights into structural changes under extreme conditions [43]. The carbon-nitrogen stretching frequency shows characteristic pressure coefficients that vary with the specific cyanide compound and crystalline phase [43].

| Spectroscopic Property | Value/Range | Reference |

|---|---|---|

| Refractive Index | 1.625-1.63 | [7] [26] |

| Density (g/cm³) | 2.36 | [6] [7] [39] |

| Carbon-Nitrogen Stretch (cm⁻¹) | 2146, 2140 | [42] |

| Silver-Carbon Vibrations (cm⁻¹) | 360, 390, 250, 310, 107 | [42] |

| Free Cyanide Ion (cm⁻¹) | 2054 | [41] |

| Ion-Paired Cyanide (cm⁻¹) | 2062 | [41] |

| Water-Solvated Cyanide (cm⁻¹) | 2079 | [41] |

Physical Description

Color/Form

Density

2.36 @ 25 °C

UNII

Other CAS

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

Miscellaneous manufacturing

Argentate(1-), bis(cyano-.kappa.C)-, potassium (1:1): ACTIVE

Analytic Laboratory Methods

Color reaction: Oxidation of hemoglobin to methemoglobin, which reacts with cyanide to form cyanomethemoglobin. This compound has a characteristic red color and a characteristic absorption spectrum. /Total cyanide/

Colorimetric method: Pyridine-pyrazolone. /Total cyanide/

EPA Method 9010: Total and Amenable Cyanide (Colorimetric, Manual) Method 9010 is used to determine the concentration of inorganic cyanide in an aqueous waste or leachate. The method detects inorganic cyanides that are present as either simple soluble salts or complex radicals. It is used to determine values for both total cyanide and cyanide amenable to chlorination; it is not intended to determine if a waste is hazardous by the characteristic of reactivity. The cyanide, as hydrocyanic acid, is released by refluxing the sample with strong acid and distillation of the hydrogen cyanide into an absorber-scrubber containing sodium hydroxide solution. The cyanide ion in the absorbing solution is then manually determined colorimetrically by converting the cyanide to cyanogen chloride by reaction with chloramine-T at a pH less than 8 without hydrolyzing the cyanate. ... Color is formed on addition of the pyridine-barbituric acid reagent. In a single laboratory, using mixed domestic and industrial waste samples at concentrations of 0.06, 0.13, 0.28, and 0.62 mg CN/l, the standard deviations were + or - 0.005, + or - 0.007, + or - 0.031, and + or - 0.094, respectively. In a single laboratory, using mixed industrial and domestic waste samples at concentrations of 0.28 and 0.62 mg CN/l, recoveries were 85% and 102%, respectively. /Total and Amenable Cyanide/

For more Analytic Laboratory Methods (Complete) data for POTASSIUM SILVER CYANIDE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

CYANIDE MAY BE LIBERATED FROM BIOLOGICAL FLUIDS /BLOOD, URINE/ BY ACIDIFICATION. THE EVOLVED CYANIDE IS ABSORBED IN ALKALI AND SODIUM CYANIDE THUS FORMED IS QUANTITATIVELY DETERMINED BY MEASURING THE ABSORBANCE OF CHROMOPHORES FORMED BY INTERACTION OF THE CYANIDE ION WITH SUITABLE REAGENTS ... /ANOTHER/ PROCEDURE PRESENTS A SENISITIVE GAS CHROMATOGRAPHIC METHOD FOR DETERMINATION OF CYANIDE IN BIOLOGICAL SPECIMENTS, BASED ON ITS CONVERSION TO CYANOGEN CHLORIDE USING CHLORAMINE-T. /TOTAL CYANIDE/

A quantitative inorganic particulates analysis in situ tissue (eg lung) sections by scanning electron microscope with backscattered electron imaging & energy-dispersive x-ray analysis or with an ion microprobe mass analyzer was developed.

Analyte: Silver; Matrix: Urine; Procedure: Inductively-coupled argon-plasma, atomic emission spectroscopy; Extraction media: polydithiocarbamate resin; Wavelength: 328.3 nm; Range: 0.25-200 ug/samp; Est LOD: 0.1 ug/samp; Precision: 0.12; Interferences: spectral, minimized by wavelength selection. /Total Silver/

For more Clinical Laboratory Methods (Complete) data for POTASSIUM SILVER CYANIDE (7 total), please visit the HSDB record page.

Storage Conditions

ALL CONTAINERS OF CYANIDE SALTS SHOULD BE KEPT COVERED OR IN EXHAUST HOOD WHEN NOT IN USE. /CYANIDES/

Cyanide salts as solids must be stored in sealed or tightly closed containers. No hooks should be used in handling cyanide containers. ... Storage areas must be adequately ventilated to ensure that cyanide concentrations do not exceed the recommended workplace environmental limits. /Cyanide salts/

Cyanide salts as solids or solutions must be ... protected from corrosion or damage. They should be stored so there is no contact with nitrate-nitrite mixtures or peroxides. /Cyanide salts/

... SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM ... FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... /CYANIDES & COPPER CMPD/